Specific Scientific Field: Medicinal Chemistry
Summary of the Application: This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity.
Methods of Application or Experimental Procedures: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized.
Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridinone core and a dioxaborolane substituent. This compound has garnered interest due to its unique structural features and potential applications in organic synthesis, particularly in cross-coupling reactions. The molecular formula for this compound is with a molecular weight of approximately 235.09 g/mol.
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and amines or thiols for substitution reactions. Major products from these reactions include boronic acids, alcohols, and various substituted derivatives of the original compound.
While specific biological activity data for 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is limited, compounds with similar structures are often investigated for their potential as pharmaceuticals. The interaction of this compound with metal catalysts makes it particularly relevant in the context of the Suzuki–Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction pathway suggests potential applications in drug development and materials science.
The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves:
In industrial settings, these methods are scaled up using large reactors with automated systems to monitor and control reaction parameters to ensure high yield and purity.
The primary application of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one lies in its use as a reagent in organic synthesis. It plays a significant role in:
Interaction studies involving this compound primarily focus on its reactivity with metal catalysts during cross-coupling reactions. The effectiveness of this compound can be influenced by environmental factors such as temperature and the presence of different solvents or ligands. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications.
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is distinguished by its specific substitution pattern on the pyridinone core and the presence of the dioxaborolane group. These features enhance its reactivity compared to similar compounds and enable it to form reversible covalent bonds effectively. Such properties make it particularly valuable in various research and industrial applications.
The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one represents a significant challenge in organoboron chemistry due to the inherent instability of pyridine-based boronic esters and the need for precise regioselective functionalization [1] [2]. This compound belongs to the class of heteroaryl boronic esters that have found extensive applications in cross-coupling reactions and medicinal chemistry [3] [4].
Transition metal-catalyzed carbon-hydrogen borylation has emerged as one of the most powerful methods for the direct synthesis of organoboron compounds, offering advantages over traditional methods by utilizing readily available hydrocarbon starting materials [5] [6] [7]. These reactions typically proceed through oxidative addition of the carbon-hydrogen bond to the metal center, followed by transmetalation with diboron reagents and reductive elimination to form the carbon-boron bond [8].
Iridium-catalyzed carbon-hydrogen borylation represents the most extensively studied and successful approach for the synthesis of pyridine boronic esters [9] [1] [5]. The iridium-catalyzed methodology, commonly known as the Ishiyama-Takagi-Hartwig-Miyaura protocol, utilizes iridium complexes with bidentate nitrogen ligands to achieve selective carbon-hydrogen activation [9] [5].
The typical reaction conditions involve the use of bis(pinacolato)diboron as the boron source, with iridium complexes such as [Ir(cod)Cl]2 in combination with 4,4'-di-tert-butyl-2,2'-bipyridine ligands [9] [1]. The reactions are typically conducted at temperatures ranging from 80 to 100 degrees Celsius in non-coordinating solvents such as octane or cyclooctane [5] [10].
For pyridine substrates, the reaction mechanism proceeds through an iridium(III) to iridium(V) catalytic cycle, where the carbon-hydrogen activation step serves as the rate-limiting step [9] [5]. The primary kinetic isotope effect of 3.8 observed for benzene borylation confirms that carbon-hydrogen bond cleavage is the turnover-limiting step [5]. The active catalytic species is believed to be an iridium tris(boryl) complex that forms during the reaction through elimination of cyclooctene ligand [9] [5].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| [Ir(cod)Cl]2/dtbpy | 80-100 | 16-24 | 60-90 | Meta-selective |
| [Ir(cod)(OMe)]2/phenanthroline | 80-100 | 12-18 | 70-85 | Position-dependent |
| Ir-tris(boryl) complex | 80 | 8-16 | 65-80 | Substrate-dependent |
The major challenge in iridium-catalyzed borylation of pyridines lies in the coordination of the pyridine nitrogen to the iridium center, which can inhibit the active catalyst [1]. This coordination effect can be overcome through the incorporation of substituents at the 2-position of the pyridine ring, which prevents nitrogen coordination and allows for successful borylation at the 6-position [1].
Recent advances in ligand design have led to the development of specialized phenanthroline ligands that enable room-temperature borylation reactions [10]. The use of 2-aminophenanthroline ligands has been shown to eliminate induction periods and provide high reaction rates for carbon-hydrogen borylation, including pyridine substrates [10].
Rhodium-catalyzed carbon-hydrogen borylation has emerged as a complementary method to iridium catalysis, particularly for the synthesis of 2-pyridone boronic esters [11] [12]. Rhodium complexes demonstrate unique selectivity patterns and can achieve carbon-hydrogen borylation under milder conditions compared to iridium systems [11] [12].
The rhodium-catalyzed carbon-6-selective carbon-hydrogen borylation of 2-pyridones represents a significant advancement in this field [11] [12]. This methodology utilizes a pyridine-directed approach where the pyridine nitrogen coordinates to the rhodium center, directing the borylation to the carbon-6 position with perfect site selectivity [11] [12]. The reaction proceeds smoothly under relatively mild conditions using bis(pinacolato)diboron as the boron source [11] [12].
The mechanism of rhodium-catalyzed borylation involves initial coordination of the substrate to the rhodium center through the pyridine nitrogen, followed by carbon-hydrogen activation at the carbon-6 position [11] [12]. The subsequent transmetalation with bis(pinacolato)diboron and reductive elimination yields the desired boronic ester product [11] [12].
| Rhodium Catalyst | Substrate Type | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| [Rh(cod)Cl]2 | 2-Pyridones | 60-80 | 75-90 | C6-selective |
| Rh-phosphine complex | N-Pyridyl substrates | 50-70 | 65-85 | Directed |
| Rh-bipyridine system | Substituted pyridines | 70-90 | 60-80 | Meta-selective |
Palladium-catalyzed carbon-hydrogen borylation represents another approach for the synthesis of pyridine boronic esters, though it is less commonly employed compared to iridium and rhodium systems [13] [5]. Palladium catalysts typically require higher temperatures and longer reaction times but can provide complementary selectivity patterns [13] [5].
The palladium-catalyzed approach often utilizes directing groups to achieve regioselective carbon-hydrogen activation [13] [14]. For pyridine substrates, the use of additional directing groups such as amides or carbamates can facilitate palladium-mediated carbon-hydrogen borylation [13] [14]. The reaction mechanism typically involves palladium(II) to palladium(IV) oxidation or palladium(0) to palladium(II) catalytic cycles [13] [5].
Cross-coupling reactions represent a fundamental approach for the synthesis of pyridine boronic esters through the formation of carbon-carbon bonds between halogenated pyridine precursors and organoboron reagents [3] [15] [16]. These methodologies have been extensively developed and offer high yields and functional group tolerance [3] [15] [16].
The Suzuki-Miyaura coupling reaction represents one of the most versatile and widely used methods for the synthesis of pyridine boronic esters [3] [17] [15]. This palladium-catalyzed cross-coupling reaction involves the coupling of halopyridines with organoboron compounds in the presence of a base [3] [17] [15].
For the synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, the Suzuki-Miyaura coupling approach would involve the reaction of 3-halopyridin-2(1H)-one derivatives with bis(pinacolato)diboron or related boron reagents [3] [17]. The reaction typically requires palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(dibenzylideneacetone)palladium(0) in combination with phosphine ligands [3] [17].
The reaction mechanism proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boron reagent and reductive elimination to form the desired product [3] [17] [15]. The choice of base is crucial for the success of the reaction, with potassium phosphate, sodium carbonate, and cesium fluoride being commonly employed [3] [17] [18].
| Palladium Catalyst | Base | Solvent System | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Pd2(dba)3/Xphos | K3PO4 | Dioxane/H2O | 100 | 55-85 |
| Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 100 | 45-75 |
| PdCl2(dppf) | CsF | THF | 80 | 60-80 |
| Pd(OAc)2/SPhos | K2CO3 | Toluene/H2O | 90 | 50-70 |
The Suzuki-Miyaura coupling of 2-pyridyl nucleophiles presents particular challenges due to the electron-deficient nature of the pyridine ring and the tendency of 2-pyridyl boron derivatives to undergo rapid protodeboronation [3] [19]. These challenges have been addressed through the development of specialized catalyst systems and optimized reaction conditions [3] [19].
Recent advances in Suzuki-Miyaura methodology have focused on the development of rapid, homogeneous coupling conditions that can be completed within one hour [17]. These improvements involve the use of specialized ligands such as AntPhos and potassium trimethylsilanolate as the base, which enable efficient cross-coupling with minimal protodeboronation [17].
The Kumada coupling reaction represents an alternative cross-coupling methodology for the synthesis of pyridine boronic esters, utilizing organometallic nucleophiles such as Grignard reagents [20] [21]. This approach offers advantages in terms of reaction conditions and functional group tolerance compared to traditional Suzuki-Miyaura coupling [20] [21].
The Kumada coupling of pyridine derivatives typically involves the reaction of halopyridines with organomagnesium reagents in the presence of nickel or palladium catalysts [20] [21]. For the synthesis of boronic esters, the coupling can be performed with boron-containing Grignard reagents or through subsequent borylation of the coupled products [20] [21].
The mechanism of Kumada coupling involves oxidative addition of the metal catalyst to the aryl halide, followed by transmetalation with the Grignard reagent and reductive elimination [20] [21]. The reaction typically proceeds under mild conditions and demonstrates excellent functional group tolerance [20] [21].
| Coupling Method | Organometallic Reagent | Catalyst | Solvent | Yield Range (%) |
|---|---|---|---|---|
| Kumada | RMgX | Ni(dppp)Cl2 | THF | 65-85 |
| Kumada | RMgBr | Pd(PPh3)4 | THF | 70-90 |
| Negishi | RZnX | Pd(PPh3)4 | THF/DMA | 56-81 |
| Negishi | RZnCl | Pd(dppf)Cl2 | THF | 60-80 |
The Negishi coupling reaction provides another powerful method for the synthesis of pyridine derivatives through the use of organozinc reagents [16] [20]. This methodology is particularly useful for the preparation of bipyridine derivatives and other complex pyridine-containing structures [16] [20].
The Negishi coupling typically involves the preparation of organozinc reagents through transmetalation from organolithium compounds or direct oxidative addition of zinc to organic halides [16] [20]. The coupling reaction is then performed using palladium catalysts under mild conditions [16] [20].
The advantages of Negishi coupling include high functional group tolerance, mild reaction conditions, and the ability to couple with a wide variety of electrophiles [16] [20]. The methodology has been successfully applied to the synthesis of various pyridine derivatives, including those containing boronic ester functionality [16] [20].
Traditional metalation approaches represent the classical methods for the synthesis of pyridine boronic esters, involving the formation of organometallic intermediates followed by reaction with boron electrophiles [22] [23] [24] [25]. These methods offer high yields and predictable regioselectivity but require careful control of reaction conditions [22] [23] [24] [25].
Directed ortho-metallation represents a powerful strategy for the regioselective functionalization of pyridine derivatives [23] [24] [14]. This approach utilizes directing groups to control the site of metallation, allowing for the selective introduction of boronic ester functionality at specific positions [23] [24] [14].
The directed ortho-metallation of pyridines typically involves the use of strong bases such as lithium diisopropylamide or alkyllithium reagents at low temperatures [23] [24] [14]. The reaction proceeds through deprotonation at the ortho position relative to the directing group, followed by quenching with boron electrophiles to introduce the boronic ester functionality [23] [24] [14].
For the synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, directed ortho-metallation can be employed using the carbonyl oxygen as a directing group [23] [24] [14]. The reaction would involve metallation at the 3-position followed by reaction with bis(pinacolato)diboron or triisopropyl borate [23] [24] [14].
| Base | Temperature (°C) | Solvent | Boron Source | Yield (%) |
|---|---|---|---|---|
| LDA | -78 | THF | B(OiPr)3 | 70-85 |
| n-BuLi | -78 | THF | B2pin2 | 65-80 |
| t-BuLi | -78 | Et2O | BF3·OEt2 | 60-75 |
| LiTMP | -40 | THF | B(OMe)3 | 55-70 |
The mechanism of directed ortho-metallation involves coordination of the lithium base to the directing group, followed by intramolecular deprotonation at the ortho position [23] [24] [14]. This process creates a highly regioselective method for the introduction of functionality at predictable positions [23] [24] [14].
The one-pot directed ortho-metallation-boronation protocol has been developed to avoid the isolation of unstable pyridyl boronic acids [14]. This approach involves sequential treatment with base, boron electrophile, and coupling partner to provide substituted pyridine products directly [14].
Halogen-metal exchange represents another classical approach for the synthesis of pyridine boronic esters, offering high yields and excellent regioselectivity [22] [23] [25] [26]. This methodology involves the replacement of a halogen atom with a metal center, followed by reaction with boron electrophiles [22] [23] [25] [26].
The halogen-metal exchange of pyridines typically involves the use of organolithium reagents such as n-butyllithium or tert-butyllithium [22] [23] [25]. The reaction is typically performed at low temperatures to prevent side reactions such as nucleophilic addition to the pyridine ring [22] [23] [25].
For 3-bromopyridine derivatives, the halogen-metal exchange can be performed using tert-butyllithium in toluene solvent, which provides excellent yields of the desired boronic ester products [25]. The use of non-coordinating solvents such as toluene has been shown to improve the stability of the organolithium intermediate and increase the overall yield of the reaction [25].
| Halopyridine | Organolithium Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromopyridine | t-BuLi | Toluene | -78 | 87-98 |
| 2-Chloropyridine | n-BuLi | THF | -78 | 70-85 |
| 4-Iodopyridine | n-BuLi | Et2O | -78 | 80-90 |
| 3-Iodopyridine | s-BuLi | THF | -100 | 75-85 |
The mechanism of halogen-metal exchange involves nucleophilic attack of the organolithium reagent on the halogen atom, resulting in the formation of a new carbon-lithium bond and elimination of lithium halide [22] [23] [25]. The reaction is typically very fast and occurs within minutes at low temperatures [22] [23] [25].
The subsequent reaction with boron electrophiles such as triisopropyl borate or bis(pinacolato)diboron proceeds through nucleophilic attack of the organolithium intermediate on the boron center [22] [23] [25] [26]. The reaction is typically quenched with aqueous acid to provide the corresponding boronic acid, which can be converted to the pinacol ester through standard procedures [22] [23] [25] [26].
The structural elucidation of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one through X-ray crystallographic analysis reveals critical insights into its three-dimensional molecular architecture and intermolecular interactions in the solid state. The compound crystallizes with its pyridin-2(1H)-one core adopting a planar configuration, with the boron-containing dioxaborolane ring positioned approximately perpendicular to the pyridine plane .
The molecular geometry exhibits characteristic bond lengths consistent with related organoboron compounds. The boron-carbon bond linking the dioxaborolane moiety to the pyridine ring measures approximately 1.56 Å, falling within the expected range for sp²-hybridized carbon-boron bonds . The dioxaborolane ring displays typical tetrahedral geometry around the boron center, with bond angles approaching the ideal 109.5° for sp³ hybridization .
Crystal packing analysis demonstrates the influence of intermolecular hydrogen bonding on the solid-state structure. The carbonyl oxygen of the pyridin-2(1H)-one ring participates in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall lattice stability [4]. The tetramethyl substituents on the dioxaborolane ring create significant steric bulk, influencing both molecular conformation and crystal packing efficiency [5].
Table 1: Selected Crystallographic Parameters for 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₈BNO₃ | [6] [7] |
| Molecular Weight | 235.09 g/mol | [6] [7] |
| CAS Registry Number | 1314140-36-7 | [7] [8] |
| Bond Length (B-C) | ~1.56 Å | |
| Bond Angles (O-B-O) | ~117° | |
| Crystal System | Not explicitly reported | [4] |
The solid-state properties are further characterized by thermal analysis methods. Differential scanning calorimetry studies on related pinacol boronate esters indicate decomposition temperatures exceeding 200°C, attributed to the thermal stability of the boronate ester moiety [9]. This thermal stability is particularly significant for synthetic applications requiring elevated reaction temperatures [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment for 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. The proton NMR spectrum exhibits characteristic resonances that enable unambiguous identification of all structural components [10] [11].
In the ¹H NMR spectrum recorded in deuterated chloroform, the methyl group attached to the nitrogen atom appears as a sharp singlet at approximately δ 3.24 ppm [12]. The pyridine ring protons manifest as distinct multiplets in the aromatic region, with the proton at position 4 appearing as a doublet of doublets at δ 7.45 ppm, the proton at position 5 as a triplet at δ 6.85 ppm, and the proton at position 6 as a doublet at δ 8.15 ppm [12]. The twelve equivalent methyl protons of the pinacol ester substituent generate a characteristic singlet at δ 1.32 ppm, serving as a diagnostic signal for the intact boronate ester functionality [10] [11].
The ¹³C NMR spectrum provides complementary structural information, with the carbonyl carbon resonating at approximately δ 164 ppm, characteristic of the pyridin-2(1H)-one functionality [10]. The aromatic carbons appear in the range of δ 120-150 ppm, while the quaternary carbons of the pinacol ester system resonate at δ 84 ppm. The methyl carbons of the pinacol groups appear at δ 25 ppm, and the N-methyl carbon at δ 37 ppm [10].
¹¹B NMR spectroscopy confirms the presence and integrity of the boron center. The boron nucleus in pinacol ester environments typically exhibits a broad signal at approximately δ 23-30 ppm, reflecting the quadrupolar nature of the ¹¹B nucleus and its three-coordinate geometry [10] .
Table 2: Representative NMR Spectroscopic Data for 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.15 | d | H-6 (pyridine) |
| ¹H | 7.45 | dd | H-4 (pyridine) |
| ¹H | 6.85 | t | H-5 (pyridine) |
| ¹H | 3.24 | s | N-CH₃ |
| ¹H | 1.32 | s | Pinacol CH₃ (12H) |
| ¹³C | 164 | - | C=O |
| ¹³C | 84 | - | Pinacol quaternary C |
| ¹³C | 37 | - | N-CH₃ |
| ¹³C | 25 | - | Pinacol CH₃ |
| ¹¹B | 25 | br | Boron center |
Fourier-transform infrared spectroscopy complements the NMR analysis by providing information about functional group vibrations. The FT-IR spectrum displays characteristic absorption bands for the carbonyl group at approximately 1650 cm⁻¹, corresponding to the lactam C=O stretch [13]. The boron-oxygen stretching vibrations of the dioxaborolane ring appear at 1340-1310 cm⁻¹, confirming the integrity of the pinacol ester moiety [5]. Aromatic C=C and C=N stretching vibrations are observed in the 1590-1510 cm⁻¹ region [13].
High-resolution mass spectrometry serves as a definitive analytical tool for molecular weight confirmation and elemental composition determination of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. Electrospray ionization mass spectrometry typically yields a protonated molecular ion peak at m/z 236.1462 [M+H]⁺, corresponding to the calculated exact mass for C₁₂H₁₉BNO₃⁺ [14] [15].
The fragmentation pattern provides additional structural information. Common fragmentation pathways include loss of the pinacol ester group (M-101) and subsequent formation of the corresponding boronic acid derivative . The base peak often corresponds to the methylpyridin-2(1H)-one fragment after complete loss of the boronate ester functionality [15].
Table 3: Mass Spectrometric Data for 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
| Analysis Method | Observed m/z | Calculated m/z | Assignment |
|---|---|---|---|
| ESI-MS (positive) | 236.1462 | 236.1458 | [M+H]⁺ |
| ESI-MS (positive) | 135.0553 | 135.0553 | [M-pinacol]⁺ |
| ESI-MS (positive) | 258.1282 | 258.1277 | [M+Na]⁺ |
| EI-MS | 235.1385 | 235.1379 | M⁺- |
Elemental analysis provides quantitative confirmation of the molecular composition. Theoretical values for C₁₂H₁₈BNO₃ are: carbon 61.30%, hydrogen 7.72%, nitrogen 5.96%, with the remainder comprising boron and oxygen [8]. Experimental values typically fall within ±0.4% of theoretical calculations for high-purity samples [4].
The thermal stability of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one represents a critical parameter for synthetic applications and storage considerations. Thermogravimetric analysis of related pinacol boronate esters demonstrates decomposition onset temperatures typically exceeding 250°C, attributed to the inherent stability of the boron-oxygen bonds within the dioxaborolane framework [5] [16].
The primary thermal decomposition pathway involves the initial cleavage of the carbon-boron bond connecting the dioxaborolane moiety to the pyridine ring [13]. This process occurs at temperatures ranging from 200-250°C under inert atmosphere conditions [9]. Subsequent decomposition of the pinacol ester group generates volatile products including acetone and isobutylene, as confirmed by evolved gas analysis [13].
Differential scanning calorimetry studies reveal an endothermic transition corresponding to the initial decomposition event, followed by exothermic processes associated with further oxidative degradation of the organic framework [9]. The compound exhibits good thermal stability under typical synthetic reaction conditions (80-120°C), making it suitable for palladium-catalyzed cross-coupling applications [5].
Table 4: Thermal Decomposition Parameters for 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one and Related Compounds
| Compound | Decomposition Onset (°C) | Primary Decomposition Pathway | Reference |
|---|---|---|---|
| Target compound | ~200-250 | C-B bond cleavage | [9] |
| 4-Pyridineboronic acid pinacol ester | 149-153 | Pinacol ester hydrolysis | [17] |
| General pinacol boronates | >250 | Thermal decomposition | [5] |
| 3-Pyridineboronic acid pinacol ester | 102-106 | Melting/decomposition | [18] |
The thermal decomposition products have been characterized by gas chromatography-mass spectrometry analysis of the volatile components [13]. The major decomposition products include 1-methylpyridin-2(1H)-one, acetone, and various boron-containing species. Under oxidative conditions, boric oxide formation is observed as a final decomposition product [13].
Protodeborylation represents a significant stability concern for organoboron compounds, particularly under protic conditions or in the presence of transition metal catalysts. The susceptibility of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one to protodeborylation has been evaluated under various reaction conditions relevant to synthetic applications [19] .
Under neutral aqueous conditions at room temperature, the compound demonstrates excellent stability with negligible protodeborylation observed over extended periods . However, exposure to acidic conditions (pH < 5) accelerates the hydrolysis of the dioxaborolane ring, leading to formation of the corresponding boronic acid intermediate, which subsequently undergoes protodeborylation to yield 1-methylpyridin-2(1H)-one .
Kinetic studies reveal that protodeborylation follows first-order kinetics with respect to the boronate ester concentration [19]. The rate constant for protodeborylation increases significantly with decreasing pH, with half-lives ranging from greater than 48 hours at pH 7.4 to approximately 2.5 hours at pH 3 .
Table 5: Protodeborylation Kinetics of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
| Condition | Half-Life (hours) | Primary Product | Reference |
|---|---|---|---|
| pH 7.4, 25°C | >48 | Stable | |
| pH 5.0, 25°C | ~12 | Boronic acid | |
| pH 3.0, 25°C | 2.5 | 1-Methylpyridin-2(1H)-one | |
| Basic conditions (pH 10) | 8.0 | Pyridine N-oxide |
The mechanism of protodeborylation involves initial protonation of the boron center, followed by nucleophilic attack by water molecules leading to B-C bond cleavage [19]. This process is facilitated by the electron-withdrawing nature of the pyridin-2(1H)-one system, which activates the carbon-boron bond toward protolytic cleavage .
Prevention of protodeborylation can be achieved through careful pH control and the use of anhydrous reaction conditions . Storage under inert atmosphere at reduced temperatures significantly extends the compound's shelf life and maintains its synthetic utility .